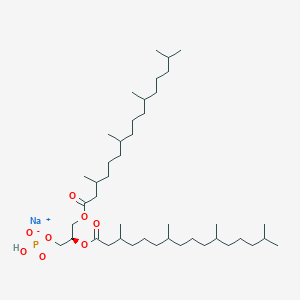
4ME 16:0 PA, 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), chloroform
Descripción general
Descripción
4ME 16:0 PA, also known as 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), is a diphytanoyl containing modified lipid . It is a phospholipid containing the tetramethylated long-chain (16:0) diphytanic acid at the sn-1 and sn-2 positions .
Synthesis Analysis
This compound can be used as a phospholipid standard to quantify phosphatidic acid in plant samples using mass spectrometry analysis . It can also be used as a component in symmetric/asymmetric lipid bilayer for biophysical studies .Molecular Structure Analysis
The molecular structure of 4ME 16:0 PA is characterized by the presence of diphytanoyl fatty acid chains. These chains have been used to produce stable planar lipid membranes .Physical And Chemical Properties Analysis
4ME 16:0 PA is a charged diphytanoyl lipid . It displays low permeability towards ions and water . It is insoluble in ethanol and DMSO, but soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL .Aplicaciones Científicas De Investigación
4ME 16:0 PA-DPG-Na is widely used in scientific research to study the structure and function of biological membranes. It has been used to study the interaction between proteins and lipids, as well as the effect of various drugs on membrane structure and function. It has also been used to study the role of phospholipids in cell signaling, as well as to investigate the effects of various environmental factors on membrane structure and function.
Mecanismo De Acción
Target of Action
The primary target of the compound “4ME 16:0 PA, 1,2-diphytanoyl-sn-glycero-3-phosphate (sodium salt), chloroform” is the cell membrane . This compound is a type of phospholipid , which is a major component of all cell membranes .
Mode of Action
This compound interacts with its target, the cell membrane, by integrating into the lipid bilayer . The diphytanoyl fatty acid chains in the compound have been used to produce stable planar lipid membranes . This interaction results in changes to the membrane’s physical properties, such as its fluidity and phase transition temperature .
Biochemical Pathways
The compound affects the lipid metabolism pathway . As a phospholipid, it plays a role in the synthesis and degradation of lipids within the cell . The downstream effects of this pathway include the regulation of membrane dynamics and cellular signaling .
Pharmacokinetics
As a lipid, it is likely to be absorbed in the intestines, distributed via lipoproteins in the bloodstream, metabolized in the liver, and excreted in the bile . Its bioavailability would be influenced by factors such as dietary fat content and individual differences in lipid metabolism .
Result of Action
The molecular and cellular effects of the compound’s action include changes to membrane fluidity and signal transduction . By integrating into the cell membrane, it can influence the membrane’s physical properties and thereby affect cellular processes such as signal transduction .
Action Environment
Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability . , indicating its stability across a wide range of temperatures. Under acidic or alkaline conditions, the ester linkages in the compound may be susceptible to hydrolysis .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4ME 16:0 PA-DPG-Na is a useful tool for laboratory experiments due to its stability, relatively low cost, and the fact that it is commercially available. However, its use is limited by the fact that it is not a natural component of cell membranes and therefore may not accurately reflect the properties of these membranes.
Direcciones Futuras
Future research using 4ME 16:0 PA-DPG-Na could focus on the development of new methods for synthesizing phospholipids with different chemical structures. It could also be used to study the effects of various environmental factors on membrane structure and function. Additionally, it could be used to investigate the role of phospholipids in various biological processes, such as cell signaling and transport. Finally, it could be used to develop new methods for targeting drugs to specific cell types and tissues.
Safety and Hazards
Propiedades
IUPAC Name |
sodium;[(2R)-2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl] hydrogen phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H85O8P.Na/c1-33(2)17-11-19-35(5)21-13-23-37(7)25-15-27-39(9)29-42(44)49-31-41(32-50-52(46,47)48)51-43(45)30-40(10)28-16-26-38(8)24-14-22-36(6)20-12-18-34(3)4;/h33-41H,11-32H2,1-10H3,(H2,46,47,48);/q;+1/p-1/t35?,36?,37?,38?,39?,40?,41-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEIUEUKNXXGRQS-BPBIDKDCSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OC[C@H](COP(=O)(O)[O-])OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H84NaO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



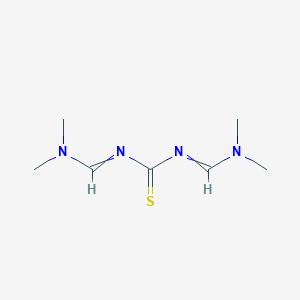
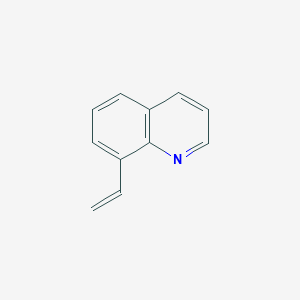
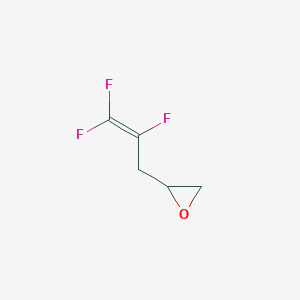



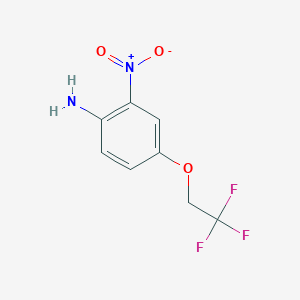
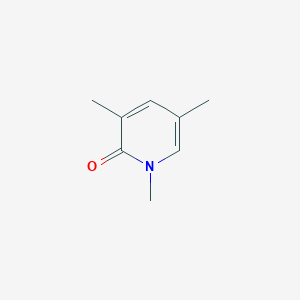


![[2-(Trifluoromethoxy)phenyl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B3043999.png)

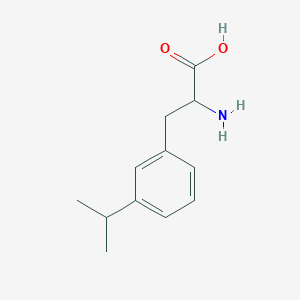
![1,2,3-trimethyl-3H-benzo[d]imidazol-1-ium tetrafluoroborate](/img/structure/B3044003.png)